molecular formula C15H13ClN2O B2687153 10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide CAS No. 791633-38-0

10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Cat. No.: B2687153
CAS No.: 791633-38-0
M. Wt: 272.73
InChI Key: SILOKTCUWIPXDK-UHFFFAOYSA-N
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Description

10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is a chemical compound with the molecular formula C15H13ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its pale-yellow to yellow-brown solid form and has a molecular weight of 272.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide typically involves the reaction of dibenzo[b,f]azepine derivatives with chlorinating agents. One common method includes the chlorination of 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide using thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, it may inhibit voltage-sensitive sodium channels, stabilizing neuronal cell membranes and reducing excessive neuronal firing .

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carboxamide: A closely related compound without the chlorine substitution.

    10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide: A brominated analog with similar properties.

    10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride: A derivative used in further synthetic applications.

Uniqueness

10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and potential therapeutic effects compared to its non-chlorinated analogs .

Properties

IUPAC Name

5-chloro-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILOKTCUWIPXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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